An In-depth Technical Guide to the Core Basic Properties of 3,6-Dimethylimidazo[2,1-b]thiazole
An In-depth Technical Guide to the Core Basic Properties of 3,6-Dimethylimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 3,6-Dimethylimidazo[2,1-b]thiazole, providing an in-depth exploration of its fundamental chemical and physical properties. Understanding these core characteristics is paramount for its effective utilization in synthetic chemistry and drug discovery endeavors. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Molecular Structure and Physicochemical Properties
3,6-Dimethylimidazo[2,1-b]thiazole is a fused bicyclic heteroaromatic compound with the chemical formula C₇H₈N₂S.[1] The structure features a thiazole ring fused with an imidazole ring, with methyl substitutions at positions 3 and 6.
Table 1: Physicochemical Properties of 3,6-Dimethylimidazo[2,1-b]thiazole
| Property | Value | Source |
| CAS Number | 25944-60-9 | [1] |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.22 g/mol | [1] |
| Melting Point | Not explicitly reported; likely a low-melting solid or oil | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. | General chemical principles |
Synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole
The most common and direct route to synthesize the imidazo[2,1-b]thiazole core is through the condensation reaction between a 2-aminothiazole derivative and an α-haloketone.[3] For the synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole, the specific reactants are 2-amino-4-methylthiazole and chloroacetone.[4][5]
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Experimental Protocol: Synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole
Materials:
-
2-amino-4-methylthiazole
-
Chloroacetone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous ethanol.
-
Add chloroacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3,6-Dimethylimidazo[2,1-b]thiazole.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.
-
Excess Chloroacetone: A slight excess of the α-haloketone is used to ensure complete consumption of the starting 2-aminothiazole.
-
Sodium Bicarbonate Wash: Neutralizes the hydrohalic acid formed during the reaction, preventing potential side reactions and aiding in the work-up.
-
Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.
Caption: Synthetic workflow for 3,6-Dimethylimidazo[2,1-b]thiazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for 3,6-Dimethylimidazo[2,1-b]thiazole (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.0-7.2 | Singlet |
| H-5 | ~6.5-6.7 | Singlet |
| 3-CH₃ | ~2.3-2.5 | Singlet |
| 6-CH₃ | ~2.4-2.6 | Singlet |
The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents of the fused heterocyclic system.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3,6-Dimethylimidazo[2,1-b]thiazole (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~110-115 |
| C-3 | ~120-125 |
| C-5 | ~115-120 |
| C-6 | ~130-135 |
| C-7a | ~145-150 |
| 3-CH₃ | ~15-20 |
| 6-CH₃ | ~18-23 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H and C=C/C=N bonds within the aromatic system.
Table 4: Predicted IR Absorption Bands for 3,6-Dimethylimidazo[2,1-b]thiazole
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl groups) |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1450-1350 | C-H bending (methyl groups) |
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 152.04
Fragmentation patterns would likely involve the loss of methyl radicals and cleavage of the heterocyclic rings.
Biological and Medicinal Context
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core have demonstrated a broad range of pharmacological activities, including:
-
Antitubercular: Several imidazo[2,1-b]thiazole derivatives have shown potent activity against Mycobacterium tuberculosis.[7][8]
-
Anticancer: The scaffold is present in compounds that exhibit cytotoxicity against various cancer cell lines.[9][10][11]
-
Anti-inflammatory: Certain derivatives have been identified as selective COX-2 inhibitors.[10]
-
Antimicrobial: The core structure has been incorporated into agents with antibacterial and antifungal properties.[3]
The 3,6-dimethyl substitution pattern of the target molecule provides a fundamental framework upon which further chemical modifications can be made to explore and optimize these biological activities.
Caption: Biological significance of the imidazo[2,1-b]thiazole scaffold.
Conclusion
3,6-Dimethylimidazo[2,1-b]thiazole serves as a foundational molecule within the broader class of imidazo[2,1-b]thiazoles. While specific experimental data on its basic properties are not extensively documented in readily accessible literature, its synthesis and spectral characteristics can be reliably understood through established chemical principles and comparison with analogous structures. This guide provides a comprehensive overview of its synthesis, predicted spectroscopic profile, and the significant biological context of its core scaffold, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The straightforward synthesis and the versatile nature of the imidazo[2,1-b]thiazole core make 3,6-Dimethylimidazo[2,1-b]thiazole an attractive starting point for the development of novel therapeutic agents.
References
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Byers, J. R., & Dickey, J. B. (n.d.). 2-AMINO-4-METHYLTHIAZOLE. Organic Syntheses Procedure. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Retrieved from [Link]
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PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Retrieved from [Link]
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Sciencemadness Discussion Board. (n.d.). 2-amino-4-methyl-thiazole. Retrieved from [Link]
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Rajurkar, V. G., Patil, R. B., & Miniyar, P. B. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 3, 6- DISUBSTITUTED IMIDAZO [2, 1-B][4][12] THIAZOLES. International Journal of Pharmaceutical Sciences and Research, 2(6), 1537.
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Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
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PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
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Figure 1: 2D Chemical Structure of 3,6-Dimethylimidazo[2,1-b]thiazole.